Ethyl 2,2-dimethylbut-3-enoate

Catalog No.
S1535148
CAS No.
58544-20-0
M.F
C8H14O2
M. Wt
142.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2,2-dimethylbut-3-enoate

CAS Number

58544-20-0

Product Name

Ethyl 2,2-dimethylbut-3-enoate

IUPAC Name

ethyl 2,2-dimethylbut-3-enoate

Molecular Formula

C8H14O2

Molecular Weight

142.2 g/mol

InChI

InChI=1S/C8H14O2/c1-5-8(3,4)7(9)10-6-2/h5H,1,6H2,2-4H3

InChI Key

QXPBUEMBEQQXKU-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C)(C)C=C

Synonyms

Ethyl 2,2-Dimethyl-3-butenoate; NSC 402036

Canonical SMILES

CCOC(=O)C(C)(C)C=C

The exact mass of the compound Ethyl 2,2-dimethylbut-3-enoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 402036. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ethyl 2,2-dimethylbut-3-enoate (CAS 58544-20-0) is a highly specialized, dual-functional aliphatic ester characterized by a terminal vinyl group and an alpha-quaternary carbon bearing a gem-dimethyl moiety[1]. This specific structural architecture renders it a critical building block in advanced organic synthesis and medicinal chemistry. Unlike unbranched alkenoates, the gem-dimethyl group prevents alpha-enolization, provides significant steric shielding to the ester carbonyl, and induces strong conformational biases (the Thorpe-Ingold effect) that are essential for driving downstream intramolecular cyclizations. As a moderately volatile liquid with a boiling point of approximately 154 °C, it is primarily procured as a precursor for conformationally restricted heterocycles, a sterically hindered olefin acceptor in transition-metal catalysis, and a key intermediate in the total synthesis of complex active pharmaceutical ingredients (APIs).

Substituting Ethyl 2,2-dimethylbut-3-enoate with generic linear analogs, such as ethyl but-3-enoate, fundamentally alters both process chemistry and final product viability. Unbranched analogs possess acidic alpha-protons that are highly susceptible to unwanted enolization and aldol-type side reactions under basic or transition-metal-catalyzed conditions, severely degrading yield and purity. Furthermore, linear substitutes lack the gem-dimethyl group required to invoke the Thorpe-Ingold effect, which is thermodynamically necessary to achieve high yields in intramolecular halocyclizations [1]. Conversely, attempting to substitute the ester functionality with an amide equivalent (e.g., morpholine amides) drastically shifts the compound's coordination chemistry, transforming it from an orthogonally stable building block into a highly reactive directing group in palladium-catalyzed annulations [2]. Consequently, for workflows requiring orthogonal ester stability or strict conformational rigidity, generic substitution is chemically non-viable.

Conformational Bias in Intramolecular Halocyclization Yields

When utilized as a precursor for N-alkyl-2,2-dimethyl-3-butenohydroxamic acids, the gem-dimethyl group of Ethyl 2,2-dimethylbut-3-enoate exerts a powerful Thorpe-Ingold effect that drives intramolecular halocyclization. This conformational restriction enables the formation of 5-halomethylisoxazolidin-3-ones in excellent yields upon treatment with iodine monochloride or N-bromosuccinimide [1]. In contrast, baseline unbranched alkenoates lacking this alpha-quaternary center suffer from severe entropic penalties, leading to sluggish cyclization rates and a high prevalence of competing intermolecular side reactions.

Evidence DimensionIntramolecular cyclization efficiency
Target Compound DataExcellent yields of 5-halomethylisoxazolidin-3-ones driven by gem-dimethyl conformational restriction
Comparator Or BaselineUnbranched ethyl but-3-enoate (entropic penalty and intermolecular side reactions)
Quantified DifferenceHigh-yield selective cyclization vs. low-yield complex mixtures
ConditionsHalocyclization using ICl, NBS, or NCS

Procuring the gem-dimethyl-substituted ester is mandatory for synthesizing conformationally restricted 5-membered heterocycles without suffering catastrophic yield losses to side reactions.

Efficacy as a Sterically Hindered Olefin Acceptor in C(sp3)-H Functionalization

Despite the significant steric bulk of its alpha-quaternary center, Ethyl 2,2-dimethylbut-3-enoate demonstrates exceptional efficiency as an olefin acceptor in directed C(sp3)-H functionalization. In rhodium-catalyzed alkylation protocols of saturated N-heterocycles, this specific compound successfully coupled with piperidines to form 2,6-disubstituted piperidine derivatives in an 87% yield . This performance establishes that the gem-dimethyl group does not sterically inhibit the critical olefin insertion step during the catalytic cycle.

Evidence DimensionOlefin insertion yield in Rh-catalyzed C(sp3)-H alkylation
Target Compound Data87% yield of 2,6-disubstituted piperidine
Comparator Or BaselineStandard unhindered terminal olefins (baseline expectation)
Quantified DifferenceMaintains high coupling efficiency (87%) despite severe alpha-steric hindrance
ConditionsRh-catalyzed directed C(sp3)-H functionalization of N-heterocycles

Allows process chemists to directly install sterically demanding, gem-dimethyl-bearing side chains onto heterocycles in a single high-yielding step.

Orthogonal Chemoselectivity in Pd(II)-Catalyzed Oxidative Annulations

In the context of Pd(II)-catalyzed oxidative [2+2] annulations with arylboronic acids, the ester functionality of Ethyl 2,2-dimethylbut-3-enoate provides critical orthogonal stability. Head-to-head studies revealed that while the amide analog (2,2-dimethyl-1-morpholinobut-3-en-1-one) successfully directed C-H activation to form benzocyclobutenes in good yields, Ethyl 2,2-dimethylbut-3-enoate completely failed to react, yielding 0% of the corresponding annulation product [1]. This lack of reactivity is highly advantageous for complex multi-step syntheses, as it allows the ester to remain intact while other directed C-H activations are performed.

Evidence DimensionReactivity in Pd(II)-catalyzed formal [2+2] annulation
Target Compound Data0% yield (acts as an orthogonally stable functional group)
Comparator Or Baseline2,2-dimethyl-1-morpholinobut-3-en-1-one (amide analog; acts as a reactive directing group)
Quantified DifferenceComplete chemoselective divergence (stable vs. highly reactive)
ConditionsPd(II)-catalyzed annulation with arylboronic acids and N-fluorobenzenesulfonimide (NFSI)

Buyers designing complex catalytic cascades can procure this ester to ensure orthogonal stability, preventing premature reactions that plague amide-bearing analogs.

Essential Structural Role in Antimicrotubule Agent Total Synthesis

Ethyl 2,2-dimethylbut-3-enoate is a critical precursor in the total synthesis of potent antimicrotubule diketopiperazine derivatives, such as phenylahistin and aurantiamine. The compound is specifically procured to install the gem-dimethyl group at the 5-position of the imidazole ring[1]. Structure-activity relationship (SAR) studies demonstrate that this exact gem-dimethyl architecture is required to maintain the rigid pseudotricyclic conformation of the molecule; analogs lacking this specific steric bulk fail to effectively inhibit microtubule polymerization and exhibit vastly reduced cytotoxic activity against tumor cell lines.

Evidence DimensionBiological activity dependence on structural rigidity
Target Compound DataInstalls the gem-dimethyl group, enabling potent microtubule polymerization inhibition
Comparator Or BaselineAnalogs lacking the gem-dimethyl group at the 5-position
Quantified DifferenceMaintains rigid pseudotricyclic structure required for cytotoxicity vs. loss of conformational lock and efficacy
ConditionsTotal synthesis and SAR evaluation of phenylahistin derivatives

For medicinal chemistry procurement, substituting this compound is impossible because the resulting API will lack the specific conformational rigidity required for its mechanism of action.

Synthesis of Conformationally Restricted Heterocycles

Ideal for manufacturing 5-halomethylisoxazolidin-3-ones and related heterocycles where the Thorpe-Ingold effect, provided by the gem-dimethyl group, is strictly required to achieve high-yielding intramolecular halocyclizations[1].

Late-Stage C(sp3)-H Functionalization of APIs

The compound is the optimal choice for transition-metal-catalyzed alkylation of saturated N-heterocycles, allowing chemists to efficiently install sterically hindered quaternary carbon centers without suffering from poor olefin insertion yields .

Orthogonal Building Block in Catalytic Cascades

Highly recommended for complex synthetic routes involving Pd(II)-catalyzed C-H activations, where its ester functionality remains orthogonally stable compared to highly reactive amide analogs, preventing unwanted premature annulations [2].

Total Synthesis of Diketopiperazine Antimicrotubule Agents

Crucial for the commercial or research-scale synthesis of phenylahistin derivatives, where the compound's specific architecture is required to lock the final API into its biologically active pseudotricyclic conformation[3].

XLogP3

2.2

Other CAS

58544-20-0

Dates

Last modified: 07-17-2023

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